molecular formula C19H22BrCl2NO2 B12864564 Ethyl 2-((4-bromobenzylidene)amino)-4-(chloromethyl)-2-(2-(chloromethyl)allyl)pent-4-enoate

Ethyl 2-((4-bromobenzylidene)amino)-4-(chloromethyl)-2-(2-(chloromethyl)allyl)pent-4-enoate

Cat. No.: B12864564
M. Wt: 447.2 g/mol
InChI Key: SHBZQHYTJQGMLW-UHFFFAOYSA-N
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Description

Ethyl 2-((4-bromobenzylidene)amino)-4-(chloromethyl)-2-(2-(chloromethyl)allyl)pent-4-enoate is a complex organic compound that features multiple functional groups, including bromine, chlorine, and ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-bromobenzylidene)amino)-4-(chloromethyl)-2-(2-(chloromethyl)allyl)pent-4-enoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzylidene Intermediate: Reacting 4-bromobenzaldehyde with an amine to form the benzylidene intermediate.

    Alkylation: Introducing chloromethyl groups through alkylation reactions.

    Esterification: Forming the ethyl ester by reacting with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-bromobenzylidene)amino)-4-(chloromethyl)-2-(2-(chloromethyl)allyl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-bromobenzylidene)amino)-4-(chloromethyl)-2-(2-(chloromethyl)allyl)pent-4-enoate would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-chlorobenzylidene)amino)-4-(bromomethyl)-2-(2-(bromomethyl)allyl)pent-4-enoate: Similar structure but with different halogen substitutions.

    Ethyl 2-((4-fluorobenzylidene)amino)-4-(chloromethyl)-2-(2-(chloromethyl)allyl)pent-4-enoate: Fluorine substitution instead of bromine.

Uniqueness

Ethyl 2-((4-bromobenzylidene)amino)-4-(chloromethyl)-2-(2-(chloromethyl)allyl)pent-4-enoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C19H22BrCl2NO2

Molecular Weight

447.2 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)methylideneamino]-4-(chloromethyl)-2-[2-(chloromethyl)prop-2-enyl]pent-4-enoate

InChI

InChI=1S/C19H22BrCl2NO2/c1-4-25-18(24)19(9-14(2)11-21,10-15(3)12-22)23-13-16-5-7-17(20)8-6-16/h5-8,13H,2-4,9-12H2,1H3

InChI Key

SHBZQHYTJQGMLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=C)CCl)(CC(=C)CCl)N=CC1=CC=C(C=C1)Br

Origin of Product

United States

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